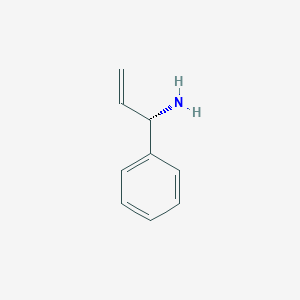
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate is an organic compound with the molecular formula C14H16O6 and a molecular weight of 280.28 g/mol . It is characterized by the presence of a dioxolane ring fused to a phenyl group and a malonate ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate typically involves the reaction of 4-phenyl-1,3-dioxolane-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as toluene or ethanol. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable intermediates that facilitate further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the dioxolane ring.
Phenyl malonate: Contains a phenyl group but does not have the dioxolane ring.
1,3-Dioxolane derivatives: Compounds with similar ring structures but different substituents
Uniqueness
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate is unique due to the presence of both the dioxolane ring and the malonate ester, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C14H16O6 |
|---|---|
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
dimethyl 2-(4-phenyl-1,3-dioxolan-2-yl)propanedioate |
InChI |
InChI=1S/C14H16O6/c1-17-12(15)11(13(16)18-2)14-19-8-10(20-14)9-6-4-3-5-7-9/h3-7,10-11,14H,8H2,1-2H3 |
Clave InChI |
WXNBJSTYYAJTTN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1OCC(O1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)
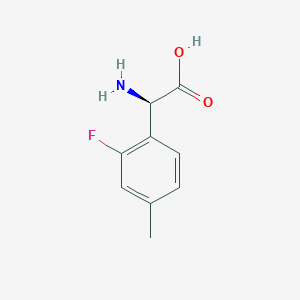
![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)

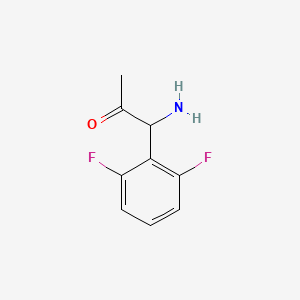
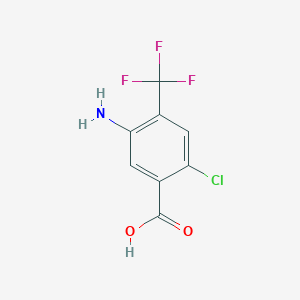
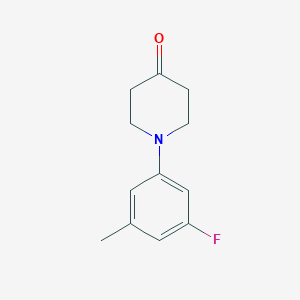
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
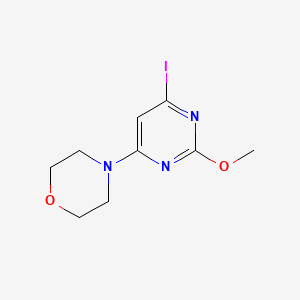
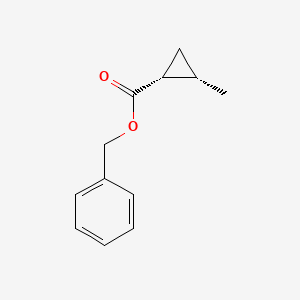
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
